(R)-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate is a complex organic compound often used in synthetic organic chemistry. This compound features a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products. The tert-butoxycarbonyl (Boc) group serves as a protecting group for the amine functionality, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate typically involves multiple steps:
Starting Material: The synthesis begins with the preparation of ®-3-aminopiperidine.
Benzylation: The protected amine is then benzylated using benzyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods often utilize flow microreactor systems for the efficient and sustainable synthesis of tert-butyl esters . These systems offer better control over reaction conditions, leading to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogenation over a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas in the presence of Pd/C catalyst.
Substitution: Benzyl bromide in the presence of potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines or alcohols.
Substitution: Benzylated derivatives.
Scientific Research Applications
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of ®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate involves its role as a protecting group. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reactions, the Boc group can be removed under acidic conditions, revealing the free amine .
Comparison with Similar Compounds
Similar Compounds
®-3-(tert-Butoxycarbonylamino)piperidine: Similar structure but lacks the benzyl group.
tert-Butyl ®-piperidin-3-ylcarbamate: Another Boc-protected piperidine derivative.
Uniqueness
®-benzyl 3-((tert-butoxycarbonyl)amino)-3-methylpiperidine-1-carboxylate is unique due to its combination of a Boc-protected amine and a benzyl group, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C19H28N2O4 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
benzyl (3R)-3-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-18(2,3)25-16(22)20-19(4)11-8-12-21(14-19)17(23)24-13-15-9-6-5-7-10-15/h5-7,9-10H,8,11-14H2,1-4H3,(H,20,22)/t19-/m1/s1 |
InChI Key |
ANZPQADKWPBRBT-LJQANCHMSA-N |
Isomeric SMILES |
C[C@]1(CCCN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC1(CCCN(C1)C(=O)OCC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.